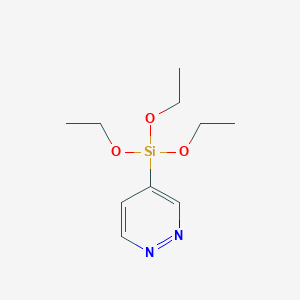

4-(Triethoxysilyl)pyridazine

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which are organic molecules containing carbon-silicon bonds, are pivotal in numerous scientific and technological fields. Their importance stems from the unique properties of the silicon atom compared to carbon. The ability of silicon to form stable bonds with oxygen and its larger atomic size and lower electronegativity compared to carbon give rise to a diverse range of applications. researchgate.net

These compounds are extensively used as synthetic intermediates, protecting groups in organic synthesis, and as building blocks for advanced materials such as silicones, resins, and ceramics. researchgate.netmdpi.com The triethoxysilyl group, in particular, is a common feature in organosilane coupling agents. The three ethoxy groups can be hydrolyzed to form silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic materials like silica (B1680970), glass, and metal oxides, or with other silanol groups to form a stable siloxane (Si-O-Si) network. researchgate.netajol.inforesearchgate.nettsinghua.edu.cn This reactivity is the basis for their widespread use in surface modification, adhesion promotion, and the formation of sol-gel materials. researchgate.netresearchgate.netnih.govyoutube.comresearchgate.net

Role of Pyridazine-Containing Scaffolds in Advanced Chemical Synthesis and Materials Science

Pyridazine (B1198779), a six-membered aromatic ring containing two adjacent nitrogen atoms, and its derivatives are recognized as "privileged structures" in medicinal chemistry and materials science. researchgate.net The pyridazine scaffold is a key component in numerous biologically active compounds with applications as pharmaceuticals and agrochemicals. mdpi.comnih.govrsc.org For instance, pyridazine derivatives have been investigated for their potential as anticancer, antihypertensive, and anti-inflammatory agents. mdpi.comnih.gov

In the realm of materials science, the two adjacent nitrogen atoms in the pyridazine ring act as excellent ligands for coordinating with metal ions. mdpi.com This property is exploited in the development of catalysts, functional polymers, and molecular sensors. The synthesis of functionalized pyridazines is an active area of research, with various methods developed to create a diverse range of derivatives. rsc.orgchemtube3d.comnih.gov

Conceptual Framework for Investigating Hybrid Organic-Inorganic Molecules with Triethoxysilyl and Pyridazine Moieties

The conceptual framework for studying a hybrid molecule like 4-(Triethoxysilyl)pyridazine is built on the synergistic combination of the properties of its two main components. The triethoxysilyl group provides a reactive handle for grafting the molecule onto surfaces or integrating it into an inorganic or hybrid organic-inorganic network via the sol-gel process. researchgate.netresearchgate.netnih.govyoutube.com The pyridazine moiety, in turn, introduces a specific functionality that can be tailored for various applications.

The investigation of such molecules involves:

Synthesis: Developing synthetic routes to couple the pyridazine ring with the triethoxysilyl group. This could potentially involve hydrosilylation of a vinylpyridazine or a Grignard reaction involving a halopyridazine and a silicon electrophile.

Characterization: Utilizing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound. mdpi.comchemsrc.com

Reactivity Studies: Investigating the hydrolysis and condensation kinetics of the triethoxysilyl group to understand its behavior in sol-gel processes and surface modification.

Application Development: Exploring the potential uses of the resulting materials, for example, as functional coatings, in catalysis, or as platforms for sensing applications.

The combination of the robust anchoring capabilities of the silane (B1218182) with the rich chemical and biological activity of the pyridazine ring opens up possibilities for creating novel materials with tailored properties.

Properties of this compound

While extensive experimental data for this compound is not widely available in public literature, its basic properties can be identified.

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₃Si | PubChem |

| Molecular Weight | 242.35 g/mol | PubChem |

| CAS Number | 1243474-37-4 | PubChem |

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O3Si |

|---|---|

Molecular Weight |

242.35 g/mol |

IUPAC Name |

triethoxy(pyridazin-4-yl)silane |

InChI |

InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

CMGVCCAJHMMWGL-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CN=NC=C1)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Triethoxysilyl Pyridazine and Its Precursors

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4-(triethoxysilyl)pyridazine is fundamentally dependent on the availability of appropriately functionalized starting materials. This involves separate synthetic considerations for both the pyridazine (B1198779) core and the triethoxysilyl moiety.

Preparation of Pyridazine Derivatives Amenable to Silylation

The creation of pyridazine derivatives suitable for silylation typically involves installing a functional group at the 4-position that can either be replaced by a silyl (B83357) group or can direct a silylation reaction. Common precursors include halogenated pyridazines, such as 4-chloro- or 4-bromopyridazine (B57311).

Several established methods can be employed for the synthesis of the pyridazine core. chemtube3d.com One classical approach involves the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine. wikipedia.org To obtain specific substitution patterns, more advanced strategies are often necessary.

Inverse-Electron-Demand Diels-Alder Reactions: This method provides a powerful route to functionalized pyridazines. For instance, the reaction of 3-monosubstituted 1,2,4,5-tetrazines with silyl enol ethers can yield pyridazines with high regiocontrol, allowing for the introduction of functionalities like a bromine atom at specific positions. organic-chemistry.orgrsc.org

Cyclization Reactions: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer an efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can influence whether the dihydropyridazine (B8628806) or the fully aromatic pyridazine is the final product.

Functional Group Interconversion: Existing pyridazine-3(2H)-ones can be converted into halogenated derivatives. Treatment of a 4-hydrazinyl-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride, for example, yields the corresponding 3-chloropyridazine (B74176) derivative, demonstrating a viable route to install a leaving group on the ring. nih.govresearchgate.net

These strategies allow for the synthesis of pyridazine rings with a leaving group (e.g., Cl, Br) at the desired 4-position, making them ideal substrates for subsequent cross-coupling or nucleophilic substitution reactions.

Routes to Triethoxysilyl-Containing Building Blocks

The triethoxysilyl group is typically introduced using a reactive silicon-containing reagent. Tetraethoxysilane (TEOS) is a common and commercially available precursor for this purpose. A primary method for creating a C-Si bond involves the reaction of an organometallic reagent with an electrophilic silicon species.

A representative synthesis involves the formation of a Grignard reagent from an aryl halide, which then reacts with TEOS. For example, a brominated aromatic compound can be converted to its corresponding Grignard reagent using magnesium. This organometallic intermediate is then reacted with tetraethoxysilane to afford the desired aryl triethoxysilane (B36694) in good yield. mdpi.com This general principle can be applied to create various organotriethoxysilane building blocks that could potentially be coupled with a functionalized pyridazine.

| Reagent 1 | Reagent 2 | Product | Yield | Reference |

| Aryl-MgBr | Tetraethoxysilane (TEOS) | Aryl-Si(OEt)3 | ~81% | mdpi.com |

| Alcohol (R-OH) | Chlorotriethoxysilane | R-O-Si(OEt)3 | N/A | libretexts.org |

Organometallic Approaches to Carbon-Silicon Bond Formation in Pyridazines

Organometallic chemistry offers sophisticated tools for the direct formation of carbon-silicon bonds on aromatic heterocycles like pyridazine. These methods include directed silylation of C-H bonds and transition-metal-catalyzed cross-coupling reactions.

Directed Silylation of Pyridazine Rings

Direct C-H silylation is an atom-economical method for creating C-Si bonds. The regioselectivity of this reaction on a pyridazine ring is a significant challenge due to the electronic nature of the heterocycle. The two adjacent nitrogen atoms strongly influence the reactivity of the ring's C-H bonds.

Research on the silylation of pyridine (B92270), a related N-heteroarene, provides insight into the complexities involved.

Lewis Acid Catalysis: Zinc triflate (Zn(OTf)₂) can catalyze the dehydrogenative silylation of pyridine. However, this reaction typically yields the 3-silylated (meta) product, proceeding through an electrophilic aromatic substitution-type mechanism where the zinc ion activates the silane (B1218182). acs.orgacs.org Direct silylation at the 4-position (para) is not favored under these conditions.

Transition Metal Catalysis: Rhodium-aluminum complexes have been developed for the highly selective C2-silylation (ortho) of pyridines. rsc.org In this system, the pyridine coordinates to the Lewis-acidic aluminum center, which directs the rhodium to selectively activate the adjacent C2-H bond. Similarly, iridium-based catalysts can achieve ortho-silylation directed by a hydroxyl group. nih.gov

Achieving direct C4-silylation of the pyridazine ring remains a significant synthetic challenge and would likely require a specifically designed directing group or a novel catalytic system that can overcome the intrinsic electronic preferences of the ring.

| Catalyst System | Substrate | Selectivity | Product | Reference |

| Zn(OTf)₂ | Pyridine | C3 (meta) | 3-(Triethylsilyl)pyridine | acs.orgacs.org |

| Rh–Al Complex | Pyridine | C2 (ortho) | 2-Silylpyridine | rsc.org |

| [Ir(cod)OMe]₂ | Benzyl Alcohol Derivative | ortho | ortho-Silylated Product | nih.gov |

Cross-Coupling Methodologies for Aryl-Silyl Linkages

Palladium-catalyzed cross-coupling reactions are a robust and widely used method for forming aryl-silyl bonds. The Hiyama cross-coupling, which pairs an organosilane with an organic halide, is particularly relevant. To synthesize this compound, this would typically involve the reaction of a 4-halopyridazine with a triethoxysilyl-containing organometallic reagent.

The general reaction involves an aryl halide (Ar-X), an organosilane (R-SiY₃), and a palladium catalyst, often activated by a fluoride (B91410) source or under basic conditions. nih.govnih.gov Aryltrialkoxysilanes are effective coupling partners for aryl bromides, providing the corresponding biaryl compounds in good to excellent yields. gelest.com This methodology can be directly applied to the pyridazine system. The reaction of a 4-bromopyridazine with a reagent like bis(triethoxysilyl)zinc or similar silyl-metal species in the presence of a suitable palladium catalyst and ligand would be a viable route to the target compound.

| Aryl Halide | Silane Reagent | Catalyst/Activator | Product | Reference |

| Aryl Bromide | Phenyltriethoxysilane | Pd Catalyst | Biaryl | gelest.com |

| Aryl Iodide/Bromide | Arylsilanol | Pd Catalyst / Cs₂CO₃ | Biaryl | nih.gov |

| Aryl Chloride | Aryltrimethoxysilane | Pd(OAc)₂ / Ligand 1 | Biaryl | gelest.com |

Nucleophilic Substitution and Addition Reactions for Compound Assembly

Nucleophilic substitution provides an alternative pathway for constructing the C-Si bond. This strategy can be approached in two ways: a nucleophilic pyridazine attacking an electrophilic silicon center, or a nucleophilic silicon species attacking an electrophilic pyridazine ring.

The more common approach involves metallating the pyridazine ring to create a nucleophile. For instance, a 4-halopyridazine can be converted into a 4-lithiopyridazine or a 4-pyridyl Grignard reagent via halogen-metal exchange or direct reaction with magnesium. This highly reactive organometallic intermediate can then act as a nucleophile, attacking an electrophilic silicon reagent such as chlorotriethoxysilane (Cl-Si(OEt)₃) or tetraethoxysilane (TEOS). mdpi.com This reaction displaces a chloride or ethoxide leaving group from the silicon atom to form the desired C-Si bond. libretexts.org

This method is conceptually similar to the Williamson ether synthesis, where an alkoxide nucleophile attacks an alkyl halide. libretexts.org The success of this reaction depends on the stability of the pyridyl anion and its ability to react selectively with the silicon electrophile without undergoing side reactions. The reaction of N-heterocyclic anions with silyl chlorides is a known method for forming N-Si bonds and, by extension, C-Si bonds if a carbanion is generated on the ring. nih.gov

Reactions Involving Aminopropyltriethoxysilane Derivatives and Pyridazine Carbaldehydes

The core of this synthetic strategy is the Schiff base condensation between the amino group of an aminopropyltriethoxysilane derivative and the carbonyl group of a pyridazine carbaldehyde. The general reaction is depicted below:

General Reaction Scheme:

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-(Triethoxysilyl)pyridazine, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the pyridazine (B1198779) ring and the triethoxysilyl group. The aromatic protons on the pyridazine ring typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns providing information about their relative positions. pw.edu.plchemicalbook.com For instance, in related pyridazine structures, protons adjacent to the nitrogen atoms are generally shifted further downfield. pw.edu.plchemicalbook.com The ethoxy group protons present as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.netspectrabase.com The carbon atoms of the pyridazine ring resonate in the aromatic region of the spectrum. The carbon atom directly bonded to the silicon atom (C4) experiences a specific chemical shift influenced by the electronegativity of silicon. The ethoxy group carbons give rise to two distinct signals corresponding to the methylene and methyl carbons. rsc.org

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment. huji.ac.il The chemical shift of the silicon nucleus in this compound is indicative of a tetracoordinate silicon atom bonded to three oxygen atoms and one carbon atom. researchgate.netrsc.orgumich.edu The specific chemical shift value helps to confirm the presence and nature of the triethoxysilyl group. rsc.org It's important to note that ²⁹Si NMR spectra can sometimes exhibit broad background signals from the glass NMR tube and probe. huji.ac.il

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | δ 8.5 - 9.5 | Multiplet | Pyridazine ring protons |

| ¹H | δ 3.8 - 4.0 | Quartet | -OCH₂- |

| ¹H | δ 1.2 - 1.4 | Triplet | -CH₃ |

| ¹³C | δ 140 - 160 | Singlet | Pyridazine ring carbons |

| ¹³C | δ 58 - 60 | Singlet | -OCH₂- |

| ¹³C | δ 18 - 20 | Singlet | -CH₃ |

| ²⁹Si | δ -50 to -70 | Singlet | Si(OEt)₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on typical values for similar structures.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the pyridazine ring and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for establishing the connection between the pyridazine ring and the triethoxysilyl group by observing correlations between the pyridazine protons and the silicon-bound carbon, as well as the ethoxy group carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm through-space interactions between protons on the pyridazine ring and the ethoxy groups, further solidifying the structural assignment. soton.ac.uk

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. researchgate.netresearchgate.netkurouskilab.comcardiff.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching vibrations of the pyridazine ring and the alkyl chains of the ethoxy groups.

C=N and C=C stretching vibrations within the pyridazine ring.

Si-O-C stretching vibrations , which are typically strong and appear in the fingerprint region.

C-O stretching vibrations of the ethoxy groups.

Si-C stretching vibrations .

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.netresearchgate.netkurouskilab.comnih.gov The Raman spectrum is often more sensitive to the vibrations of the non-polar Si-C bond and the symmetric vibrations of the molecule. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. researchgate.netresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=N, C=C Stretch (Pyridazine) | 1400 - 1600 | 1400 - 1600 |

| Si-O-C Stretch | 1000 - 1100 | 1000 - 1100 |

| C-O Stretch | 1050 - 1150 | 1050 - 1150 |

| Si-C Stretch | 700 - 800 | 700 - 800 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) Approaches for Molecular Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. researchgate.netnih.govyoutube.com

Upon ionization, the molecular ion [M]⁺ of this compound will be observed, confirming its elemental composition. The fragmentation of this ion provides structural information. Common fragmentation pathways for organosilanes include:

Loss of an ethoxy group (-OC₂H₅): This is a common fragmentation pathway for triethoxysilanes.

Loss of ethylene (B1197577) (C₂H₄) from an ethoxy group.

Cleavage of the Si-C bond: This would result in fragments corresponding to the pyridazine ring and the triethoxysilyl group.

Rearrangement reactions: Such as McLafferty rearrangements, may also occur, leading to characteristic fragment ions. libretexts.org

The analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the presence of both the pyridazine and triethoxysilyl moieties. researchgate.netresearchgate.net

X-ray Diffraction Studies for Single-Crystal and Powder Structural Determination

X-ray diffraction provides definitive information about the three-dimensional structure of this compound in the solid state. nih.gov

Powder X-ray Diffraction (PXRD): In cases where single crystals are not available, PXRD can be used to analyze the crystalline nature of a bulk sample. mdpi.comaps.org The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. While not providing the same level of detail as single-crystal analysis, it is a valuable tool for characterizing the solid-state properties of the material. mdpi.com

Application of Surface-Sensitive Analytical Techniques in Thin Film and Interface Research

When this compound is used to modify surfaces or create thin films, surface-sensitive analytical techniques are employed to characterize the resulting layers. mpg.de

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. This can confirm the presence of silicon, oxygen, nitrogen, and carbon from the deposited this compound and can provide insights into the bonding environment (e.g., Si-O-substrate bonds).

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface technique that provides detailed molecular information about the outermost layers of a material. researchgate.net It can detect molecular fragments of this compound on the surface, confirming its presence and providing information about its orientation and chemical integrity.

Atomic Force Microscopy (AFM): AFM is used to image the topography of the surface at the nanoscale. mpg.de This can reveal the morphology of the thin film formed by this compound, including its uniformity, thickness, and the presence of any aggregates or domains.

Contact Angle Goniometry: This technique measures the wettability of a surface, which is directly related to its surface energy. The change in contact angle after treatment with this compound can indicate the successful formation of a surface layer and provide information about its hydrophobicity or hydrophilicity. mpg.de

Hirshfeld Surface Analysis: This computational method can be used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the forces that govern the crystal packing. nih.govmdpi.comnih.gov

Computational and Theoretical Investigations of 4 Triethoxysilyl Pyridazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. researchgate.netconsensus.app For 4-(triethoxysilyl)pyridazine, DFT calculations can provide a detailed picture of its electronic landscape, helping to predict its behavior in chemical reactions.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.net In this compound, the HOMO is expected to be predominantly localized on the electron-rich pyridazine (B1198779) ring, particularly on the nitrogen atoms with their lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the pyridazine ring and the silicon atom, which can act as a Lewis acid. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine ring, indicating their nucleophilic character and suitability for electrophilic attack. The area around the silicon atom and the ethoxy groups would exhibit a positive potential, highlighting their electrophilic nature.

Illustrative Data Table of Calculated Electronic Properties for Pyridazine and a Model Silane (B1218182):

| Property | Pyridazine (Calculated) | Model Alkoxysilane (Calculated) |

| HOMO Energy (eV) | -6.89 researchgate.net | -7.5 to -8.5 |

| LUMO Energy (eV) | -0.55 | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 6.34 | 6.5 to 6.5 |

| Dipole Moment (Debye) | 4.6739 researchgate.net | 1.5 to 2.5 |

Note: This table presents representative data from literature for the parent pyridazine and a generic alkoxysilane to illustrate the expected electronic properties. These are not direct calculations for this compound.

Prediction of Reactivity Sites and Preferential Reaction Pathways

Based on the analysis of molecular orbitals and electron density, the primary sites for electrophilic attack on this compound are the nitrogen atoms of the pyridazine ring. The silicon atom, being electron-deficient, is the prime target for nucleophilic attack. The triethoxysilyl group is also susceptible to hydrolysis, a common reaction for alkoxysilanes, which would be initiated by nucleophilic attack on the silicon atom.

Computational studies can predict the most likely pathways for various reactions. For instance, in a reaction with an electrophile, calculations can determine which nitrogen atom is more likely to react by comparing the activation energies of the two possible pathways. Similarly, for nucleophilic substitution at the silicon center, theoretical calculations can model the transition state and predict the reaction's feasibility. The regioselectivity of reactions, such as the C2-silylation of pyridines, can be rationalized through computational analysis of the reaction mechanism. rsc.org

Mechanistic Probing Through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Computational chemistry provides powerful tools to locate and characterize transition states, offering invaluable insights into reaction kinetics and mechanisms. arxiv.org For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can elucidate the step-by-step process of bond breaking and formation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The triethoxysilyl group possesses considerable conformational freedom due to the rotation around the Si-C and Si-O bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might pack in a solid state or interact with a surface.

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the behavior of this compound in condensed phases. These interactions can include hydrogen bonding (if protic solvents or other suitable partners are present), dipole-dipole interactions due to the polar pyridazine ring, and van der Waals forces. mdpi.comnih.gov Understanding these interactions is essential for predicting properties like solubility, boiling point, and the formation of self-assembled monolayers.

Theoretical Evaluation of Coordination Behavior with Metal Centers

The pyridazine moiety of this compound contains two nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal centers. researchgate.nettandfonline.com Theoretical calculations can be employed to evaluate the coordination behavior of this molecule with various metals, predicting the geometry, stability, and electronic structure of the resulting metal complexes. nih.govwikipedia.org

DFT calculations can be used to model the coordination of this compound to a metal ion. By optimizing the geometry of the complex, one can determine the preferred coordination mode (e.g., monodentate or bidentate bridging) and the bond lengths and angles within the coordination sphere. The binding energy of the ligand to the metal center can also be calculated, providing a measure of the complex's stability. mdpi.com

The electronic structure of the resulting metal complex can also be analyzed, including the nature of the metal-ligand bonding and how the coordination affects the electronic properties of both the ligand and the metal. This information is vital for designing novel catalysts, functional materials, and coordination polymers with specific electronic or magnetic properties. acs.orgacs.org The presence of the silyl (B83357) group offers the potential for secondary interactions or further reactivity within the metal complex. dntb.gov.ua

Reactivity Patterns and Mechanistic Studies of 4 Triethoxysilyl Pyridazine

Hydrolysis and Condensation Chemistry of the Triethoxysilyl Moiety

The triethoxysilyl group, -Si(OCH₂CH₃)₃, is the reactive handle that allows 4-(triethoxysilyl)pyridazine to be incorporated into inorganic or hybrid organic-inorganic polymer networks. This transformation occurs through a sequence of hydrolysis and condensation reactions, characteristic of alkoxysilanes, which are the fundamental steps of the sol-gel process. wikipedia.orgbohrium.com

The formation of the siloxane network from this compound can be meticulously controlled by the choice of catalyst and reaction conditions. These factors influence the relative rates of hydrolysis and condensation, thereby determining the structure and properties of the final material.

Catalysts: Both acids and bases are effective catalysts for the sol-gel process, though they operate through different mechanisms.

Acid Catalysis: Under acidic conditions, the ethoxy group is protonated, making it a better leaving group and facilitating hydrolysis. Condensation is generally slower than hydrolysis in acidic environments, which tends to produce more linear or weakly branched polymers.

Base Catalysis: In basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom initiates hydrolysis. The condensation reaction is typically faster under basic conditions, leading to more highly cross-linked, particle-like (colloidal) structures.

Other Catalysts: Lewis acids, such as tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃, are known to be highly effective for the condensation of hydrosilanes and alkoxysilanes. frontiersin.org Azaphosphatrane compounds have also been developed as potent catalysts for ring-opening polymerization of cyclosiloxanes and may find utility in condensation reactions. google.com Organotin compounds, while historically common, face increasing environmental restrictions. google.com

Reaction Conditions:

Water/Silane (B1218182) Ratio (R): The stoichiometry of water is crucial. A low R value may lead to incomplete hydrolysis, leaving unreacted alkoxy groups in the final network. High R values drive the hydrolysis equilibrium toward silanol (B1196071) formation.

Solvent: A co-solvent, often an alcohol like ethanol, is typically used to homogenize the initially immiscible alkoxysilane and water phases.

Temperature: Increased temperature generally accelerates both hydrolysis and condensation rates. google.com Heating can also be employed after the reaction is complete to decompose and remove certain types of catalysts from the polymer system. google.com

| Factor | Effect on Hydrolysis/Condensation | Resulting Network Structure | References |

|---|---|---|---|

| Acid Catalyst (e.g., HCl) | Promotes rapid hydrolysis relative to condensation. | Tends to form linear or weakly branched polymers. | bohrium.com |

| Base Catalyst (e.g., NH₄OH) | Promotes rapid condensation, leading to faster gelation. | Favors the formation of highly branched, dense, and particulate (colloidal) networks. | bohrium.com |

| Lewis Acid Catalyst (e.g., B(C₆F₅)₃) | Highly active for condensation reactions. | Efficient formation of siloxane bonds under mild conditions. | frontiersin.org |

| High Water:Silane Ratio | Drives hydrolysis to completion. | Ensures a high concentration of reactive silanol groups, promoting extensive cross-linking. | bohrium.com |

| Elevated Temperature | Increases the rates of both hydrolysis and condensation. | Reduces gelation time; can be used to densify the gel (aging/curing). | google.comgoogle.com |

The kinetic analysis of sol-gel processes often involves monitoring the disappearance of reactants or the formation of products over time. Techniques like spectroscopy can track the conversion of Si-OR to Si-OH groups. The rate of gelation is strongly dependent on the factors listed previously (catalyst, temperature, pH, reactant concentrations). uab.edu Isoconversional kinetic analysis can be employed to determine the activation energy of gelation, which may change as the reaction progresses and the network structure evolves. uab.edu

Reactivity of the Pyridazine (B1198779) Ring

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This feature makes the ring significantly electron-deficient compared to benzene (B151609) or even pyridine (B92270). taylorfrancis.comblumberginstitute.org This electron-poor nature is the dominant factor controlling its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. taylorfrancis.com

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is activated toward attack by nucleophiles. Nucleophilic substitution is particularly facile if a good leaving group, such as a halogen, is present on the ring. wur.nl The attack typically occurs at the carbon atoms adjacent (ortho) or para to the ring nitrogens. In the case of 4-substituted pyridazines, such as 4-halogenopyridazines, amination has been shown to proceed via a 4,5-didehydropyridazine intermediate (an aryne equivalent). wur.nl Direct functionalization via nucleophilic substitution of hydrogen (SNH) is also a known reaction pathway for N-heteroarenes, providing a route to introduce groups like amines directly onto the ring. nih.gov

Electrophilic Aromatic Substitution (EAS): The two electron-withdrawing nitrogen atoms strongly deactivate the pyridazine ring towards electrophiles. Standard electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) are generally difficult and require harsh conditions, if they proceed at all. taylorfrancis.com The electronic effect of the 4-(triethoxysilyl) substituent is complex; while silyl (B83357) groups can sometimes act as weak activators via σ-π hyperconjugation, their net effect on the already deactivated pyridazine ring is unlikely to be sufficient to promote facile electrophilic substitution.

While the parent this compound does not have other functional groups on the ring, it is conceivable to introduce them and subsequently perform interconversions. Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. solubilityofthings.comic.ac.uk For a pyridazine derivative, this could involve:

Reduction of a Nitro Group: If a nitro group were introduced onto the pyridazine ring, it could be readily reduced to an amino group using standard reducing agents like H₂/Pd-C, SnCl₂, or Zn/HCl.

Conversion of an Amino Group: An amino group could be converted into a variety of other functionalities via diazotization (formation of a diazonium salt), followed by reaction with nucleophiles (e.g., Sandmeyer reaction to install halogens or a cyano group).

Conversion of a Hydroxyl Group: A pyridazinol (the tautomer of a pyridazinone) could have its hydroxyl group converted into a better leaving group, such as a halide (using POCl₃ or PBr₃) or a sulfonate ester (using TsCl or MsCl). ub.eduvanderbilt.edu This halide could then be displaced by various nucleophiles.

| Initial Group | Reagent(s) | Resulting Group | Reaction Type | References |

|---|---|---|---|---|

| -NO₂ (Nitro) | H₂, Pd/C or SnCl₂ | -NH₂ (Amino) | Reduction | ic.ac.uk |

| -OH (Hydroxyl) | POCl₃ or SOCl₂ | -Cl (Chloro) | Halogenation | taylorfrancis.comub.edu |

| -Cl (Chloro) | NaN₃ | -N₃ (Azido) | Nucleophilic Substitution | vanderbilt.edu |

| -N₃ (Azido) | H₂, Pd/C or LiAlH₄ | -NH₂ (Amino) | Reduction | vanderbilt.edu |

| -C≡N (Nitrile) | LiAlH₄ or DIBAL-H | -CH₂NH₂ (Aminomethyl) or -CHO (Aldehyde) | Reduction | ic.ac.ukvanderbilt.edu |

Coordination Chemistry and Ligand Properties with Metal Ions

The two adjacent nitrogen atoms of the pyridazine ring, with their available lone pairs of electrons, make it an excellent N-donor ligand for a wide range of metal ions. researchgate.net this compound can act as a versatile building block in coordination chemistry, where the pyridazine core binds to the metal center and the triethoxysilyl group serves as a covalent anchor to surfaces or for the formation of larger hybrid materials.

The pyridazine moiety most commonly acts as a bridging ligand (μ-pyridazine), connecting two metal centers. rsc.orgpsu.edu This bridging capability allows for the construction of di- or polymetallic complexes and coordination polymers. A wide variety of transition metals have been shown to form stable complexes with pyridazine-containing ligands, including but not limited to iron(II), nickel(II), copper(II), zinc(II), cadmium(II), palladium(II), and vanadium(IV). nih.govresearchgate.net

The coordination geometry around the metal center is determined by the metal's electronic preferences, its oxidation state, and the steric and electronic properties of the other ligands in its coordination sphere. Observed geometries for metal complexes with pyridazine-type ligands include octahedral, square pyramidal, tetrahedral, and distorted pentagonal bipyramidal. psu.eduresearchgate.net

The triethoxysilyl group is generally considered a non-coordinating pendant arm. Its primary role in this context is to enable the post-synthesis immobilization of the metal complex. Through the hydrolysis and condensation chemistry described in section 5.1, a metal complex of this compound can be grafted onto silica (B1680970) surfaces or integrated into a sol-gel-derived matrix, creating a heterogenized catalyst or functional material.

| Metal Ion | Typical Coordination Mode | Observed Geometries | References |

|---|---|---|---|

| Copper(II) | Monodentate or Bridging | Square Pyramidal, Octahedral | psu.eduresearchgate.net |

| Iron(II) | Bridging | Octahedral | psu.edunih.gov |

| Nickel(II) | Monodentate or Bridging | Octahedral | nih.govresearchgate.net |

| Zinc(II) | Monodentate or Bridging | Tetrahedral, Octahedral | nih.govresearchgate.net |

| Palladium(II) | Monodentate | Square Planar | nih.gov |

| Cadmium(II) | Monodentate | Tetrahedral | researchgate.net |

| Manganese(II) | Bridging | Distorted Pentagonal Bipyramidal | psu.edu |

| Vanadium(IV) (as VO²⁺) | Monodentate (N₃-coordination) | Square Pyramidal/Octahedral | nih.gov |

Metal-Ligand Binding Modes and Complex Stoichiometry

The pyridazine nucleus is known to coordinate with a variety of transition metals. nih.govnih.gov Although specific studies on the coordination chemistry of this compound are not extensively documented, the binding modes can be inferred from the behavior of other substituted pyridazines and related nitrogen-containing heterocycles. Pyridazine typically acts as a ligand, and its derivatives are capable of forming stable complexes with various metal ions. rsc.orgresearchgate.net

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, enabling coordination to metal centers. Depending on the metal, its oxidation state, and the coordination environment, pyridazine can exhibit several binding modes:

Monodentate Coordination: One of the two nitrogen atoms binds to the metal center. This is common when the metal center is sterically crowded or when other strongly coordinating ligands are present.

Bridging Bidentate Coordination: The two nitrogen atoms bridge two different metal centers, a common motif in the formation of polynuclear complexes and coordination polymers.

The stoichiometry of complexes involving pyridazine-based ligands can vary, commonly forming species with ML or ML₂ ratios, where M is the metal ion and L is the ligand. nih.gov For instance, reactions of picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (a complex pyridazine derivative) with divalent metal nitrates yield complexes of the type [Cu(II)(L)(NO₃)₂] and M(L)₂₂ where M is Ni(II) or Zn(II). The specific stoichiometry is influenced by factors such as the steric bulk of substituents on the pyridazine ring.

The table below summarizes potential coordination behaviors based on studies of analogous pyridyl and triazole ligands. nih.govnih.gov

| Metal Ion | Potential Geometry | Potential Stoichiometry (M:L) | Coordination Mode |

| Ni(II) | Tetrahedral / Octahedral | 1:1, 1:2 | Monodentate or Bidentate (bridging) |

| Cu(II) | Square Planar / Distorted Octahedral | 1:1, 1:2 | Monodentate or Bidentate (bridging) |

| Zn(II) | Tetrahedral | 1:1, 1:2 | Monodentate or Bidentate (bridging) |

| Cd(II) | Tetrahedral | 1:1, 1:2 | Monodentate or Bidentate (bridging) |

| Sn(II) | Tetrahedral | 1:1, 1:2 | Monodentate or Bidentate (bridging) |

Influence of Silyl Group on Pyridazine Coordination Affinity

The triethoxysilyl group at the 4-position of the pyridazine ring is expected to exert both steric and electronic effects on the coordination affinity of the nitrogen atoms.

Electronic Influence: The electronic effect of a silyl group on an aromatic ring is complex. Silicon is less electronegative than carbon and can act as a σ-donor, which would increase the electron density on the pyridazine ring and potentially enhance the basicity of the nitrogen atoms, thereby strengthening the metal-ligand bond. Conversely, the vacant d-orbitals of silicon could participate in π-backbonding with the metal center, a phenomenon that would stabilize the complex, particularly with electron-rich metals in low oxidation states. The net electronic effect—whether the group is electron-donating or electron-withdrawing—will depend on the specific metal center and the bonding situation. Studies on other substituted pyridazines show that electronic effects can have a pronounced impact on complex stoichiometry.

The interplay of these steric and electronic factors determines the regioselectivity of coordination and the stability of the resulting organometallic complex. The stabilization of metal complexes by bulky silyl groups has been observed in other systems, such as metal silyl-allyls, suggesting that this compound could form robust and structurally unique metal complexes. nih.gov

Advanced Organic Transformations Involving the Organosilicon-Pyridazine Framework

The bifunctional nature of this compound allows for a wide array of advanced organic transformations, targeting either the pyridazine ring or the organosilicon group.

The pyridazine moiety is an electron-deficient heterocycle, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com For instance, if a halogen were present on the pyridazine ring, it could readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond. nih.gov

Stille Coupling: Reaction with an organotin reagent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Reaction with an alkene. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The table below illustrates some of the key palladium-catalyzed cross-coupling reactions that could be applied to a functionalized this compound framework. youtube.com

| Reaction Name | Nucleophile | Electrophile | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Ar-X | Ar-R |

| Stille | R-Sn(Alkyl)₃ | Ar-X | Ar-R |

| Negishi | R-Zn-X | Ar-X | Ar-R |

| Sonogashira | R-C≡C-H | Ar-X | Ar-C≡C-R |

| Buchwald-Hartwig | R₂NH | Ar-X | Ar-NR₂ |

| Hiyama | Ar-Si(OR)₃ | Ar'-X | Ar-Ar' |

The organosilicon moiety offers a different set of synthetic possibilities. The triethoxysilyl group is a precursor for the formation of silanols (Si-OH) through hydrolysis. scispace.combohrium.com These silanols can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), leading to the creation of oligomers, polymers, or extended three-dimensional networks known as sol-gel materials. researchgate.netelsevierpure.com This process is fundamental to the use of such molecules in materials science for creating hybrid organic-inorganic coatings, matrices, and nanoparticles. The hydrolysis and condensation of alkoxysilanes are complex processes influenced by factors like pH, water/silane ratio, and catalysts. bohrium.com

Furthermore, the carbon-silicon bond itself can be a reactive site. In Hiyama cross-coupling reactions, an organosilane is coupled with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This allows the silyl group to act as a stable, yet reactive, handle for late-stage functionalization.

This dual reactivity allows for synthetic strategies where the pyridazine ring could first be elaborated using cross-coupling chemistry, followed by hydrolysis and condensation of the silyl group to immobilize the functionalized molecule onto a surface or within a polymer matrix.

Role in Advanced Materials Research and Functional Precursor Development

Precursor for Hybrid Organic-Inorganic Materials Synthesis

4-(Triethoxysilyl)pyridazine is a bifunctional molecule that serves as a versatile precursor in the synthesis of hybrid organic-inorganic materials. This capability stems from its unique structure, which combines an inorganic-reactive triethoxysilyl group with an organic, functional pyridazine (B1198779) moiety. The triethoxysilyl group, -Si(OCH2CH3)3, is susceptible to hydrolysis and condensation reactions, which are the fundamental chemical transformations in the sol-gel process, allowing it to form a stable, cross-linked silica (B1680970) (Si-O-Si) network. Simultaneously, the pyridazine ring, a nitrogen-containing aromatic heterocycle, provides a site for metal coordination, hydrogen bonding, or further organic functionalization, thereby embedding specific chemical functionalities within the inorganic matrix. This dual nature enables the creation of materials that synergistically combine the robustness and thermal stability of an inorganic silica framework with the tailored chemical reactivity and functionality of the organic pyridazine group.

Integration into Sol-Gel Derived Networks and Xerogels

The integration of organotrialkoxysilanes like this compound into silica networks is most commonly achieved through the sol-gel process. This process involves the hydrolysis of the ethoxy groups to form silanol (B1196071) groups (-Si(OH)3) and their subsequent condensation to form siloxane bridges (-Si-O-Si-), resulting in a three-dimensional network. When this compound is used as a co-precursor with a primary silica source like tetraethoxysilane (TEOS), the pyridazine groups become covalently incorporated into the silica matrix.

The properties of the resulting hybrid xerogels—porous solids derived from the sol-gel process after drying—can be precisely tuned by varying the concentration of the pyridazine precursor. Research on analogous systems, such as those involving phenylsilanes, has shown that the incorporation of organic groups can modulate porosity, hydrophobicity, and local structural order. For instance, the nitrogen atoms in the pyridazine ring can act as Lewis base sites within the pores of the material, making these xerogels potentially useful as adsorbents for heavy metal ions or as solid-state catalysts.

A notable example demonstrating the incorporation of pyridazine-like moieties into a silica framework is the synthesis of dipyridyl-pyridazine functionalized periodic mesoporous organosilica (PMO). In this work, an ordered mesoporous material was first prepared and then post-functionalized through a Diels-Alder reaction to create dipyridyl-pyridazine ligands on the surface of the pores. These integrated ligands were then used to anchor copper complexes, creating a heterogeneous catalyst. This approach highlights how the pyridazine functionality, once integrated into a silica network, can serve as a powerful chelating agent for metal ions.

Table 1: Characterization of Dipyridyl-pyridazine Functionalized Mesoporous Organosilica

| Property | Vinyl-functionalized PMO (vPMO) | Dipyridyl-pyridazine PMO (dppz-vPMO) | Copper-complexed PMO (Cu@dppz-vPMO) |

|---|---|---|---|

| Surface Area (m²/g) | 884 | 549 | 435 |

| Pore Volume (cm³/g) | 0.82 | 0.51 | 0.40 |

| Pore Size (nm) | 3.1 | 3.1 | 3.0 |

This table is generated based on data for an analogous dipyridyl-pyridazine functionalized system.

Application in Self-Assembled Monolayers and Surface Functionalization Strategies

The triethoxysilyl group of this compound provides a robust mechanism for anchoring the molecule to various substrates, particularly those with surface hydroxyl groups, such as silicon wafers, glass, and metal oxides. This enables its use in forming self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the surface properties of a material. The formation of silane-based SAMs is a well-established process involving the hydrolysis of the alkoxy groups and subsequent condensation with surface hydroxyls and adjacent silane (B1218182) molecules, creating a covalently bonded, cross-linked monolayer.

Once the this compound SAM is formed, the substrate surface is decorated with an array of exposed pyridazine rings. The orientation and packing of these rings can influence surface energy, wettability, and chemical reactivity. The nitrogen atoms of the pyridazine moiety can participate in specific interactions, such as coordinating with metal ions or forming hydrogen bonds. This functionality is analogous to that of other nitrogen-containing heteroaromatic thiols and silanes used in SAMs, where the nitrogen atoms have been shown to be critical for controlling molecular arrangement and surface properties. The ability to functionalize surfaces with pyridazine groups opens avenues for applications in sensors, electronics, and biocompatible coatings where specific metal-binding or interfacial properties are desired.

Monomer in Polymerization Processes

This compound can also function as a monomer in various polymerization processes to create novel polymers with unique properties. The molecule's bifunctionality allows it to be incorporated into polymer chains, imparting both the characteristics of the pyridazine heterocycle and the inorganic nature of the siloxane bond. The polymerization can proceed through different pathways depending on the reaction conditions and co-monomers used. The hydrolysis and condensation of the triethoxysilyl group can lead to the formation of polysilsesquioxanes, a class of organosilicon polymers. Alternatively, if the pyridazine ring is modified to contain a polymerizable group, it could be incorporated into organic polymer backbones.

Synthesis of Organosilicon Polymers with Pyridazine Incorporation

Organosilicon polymers, such as polysiloxanes and polysilsesquioxanes, are known for their high thermal stability, chemical resistance, and unique mechanical properties. By using this compound as a monomer or co-monomer in a controlled hydrolysis and polycondensation reaction, it is possible to synthesize organosilicon polymers where pyridazine units are pendant to the main siloxane (Si-O-Si) chain.

These polymers would have the general structure of a polysilsesquioxane, often represented as (R-SiO1.5)n, where R is the pyridazine group. The resulting material is a hybrid polymer that combines the flexibility and stability of a siloxane backbone with the functionality of the pyridazine side chains. The presence of the nitrogen-containing heterocycle can enhance properties such as adhesion, thermal stability, and metal ion coordination capability within the bulk polymer. Research into pyridazine-based compounds has demonstrated their utility as feedstocks for high-performance polymers, suggesting that their incorporation could lead to materials with enhanced characteristics like higher glass transition temperatures and intrinsic flame retardancy.

Development of Functional Copolymers

Functional copolymers can be developed by reacting this compound with other monomers. This approach allows for the creation of materials with a combination of properties tailored for specific applications. For example, co-polymerizing this compound with other organoalkoxysilanes containing different functional groups (e.g., alkyl, phenyl, or amino groups) can produce multifunctional organosilicon copolymers. The ratio of the co-monomers can be adjusted to fine-tune the final properties of the material, such as its hydrophobicity, refractive index, and mechanical strength.

Furthermore, these pyridazine-functionalized siloxane polymers can be used as building blocks themselves for creating more complex architectures like block copolymers or graft copolymers. For instance, a pyridazine-functionalized polysiloxane could be synthesized first and then used as a macroinitiator for the polymerization of a different organic monomer, leading to a graft copolymer. Such materials are of interest for applications ranging from advanced coatings and adhesives to membranes and polymer electrolytes.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The pyridazine moiety of this compound makes it a potential building block, or linker, for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and for functionalizing Covalent Organic Frameworks (COFs).

In the context of MOFs, the nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, forming the nodes of the framework. MOFs are constructed from metal ions or clusters connected by organic linkers. While carboxylates are common linking groups, nitrogen-containing heterocycles like pyridine (B92270) and pyrazine are also widely used. Research on isoreticular MOFs has demonstrated the successful incorporation of pyrazine as a linker to connect metal centers, creating permanently porous solids with interesting magnetic and electronic properties. By analogy, a bifunctional pyridazine linker could be used to construct novel MOF architectures. While this compound itself might not be a primary linker due to the single point of attachment from the pyridazine ring, derivatives with multiple coordination sites could be designed. Alternatively, the triethoxysilyl group could be used to graft the molecule onto a pre-existing MOF structure or to create hybrid MOF-silica materials.

For Covalent Organic Frameworks (COFs), which are built from organic linkers connected by strong covalent bonds, the role of this compound would likely be in post-synthetic modification rather than direct framework construction. The primary linkers in COFs typically have multiple reactive sites (e.g., amine or aldehyde groups) to form the extended network. However, the triethoxysilyl group could be used to functionalize the pores of a COF that has been synthesized with complementary reactive sites. This could be achieved by creating a COF with, for example, hydroxyl groups, and then grafting the this compound onto these sites. Such a modification would introduce pyridazine functionalities into the COF's channels, potentially enhancing its selectivity for gas sorption or its catalytic activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tetraethoxysilane | TEOS |

| Triethoxy(p-tolyl)silane | MPhTEOS |

| 1,4-bis(triethoxysilyl)benzene | Ph(TEOS)2 |

| Vinyltriethoxysilane | - |

| 1,2-bis(trimethoxysilyl)ethane | - |

| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | - |

| Guaiacol | - |

| Succinic anhydride | - |

| 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one | GSPZ |

| Epichlorohydrin | - |

| 4,4'-diaminodiphenylmethane | - |

Immobilization Strategies for Heterogeneous Catalysis and Sensing Applications

The covalent anchoring of catalytically active or sensory molecules onto solid supports is a cornerstone of advanced materials science, offering advantages such as catalyst reusability, prevention of product contamination, and enhanced stability. The molecule this compound is a prime candidate for such applications due to its bifunctional nature. The triethoxysilyl group provides a robust mechanism for covalent attachment to hydroxyl-rich surfaces like silica and various metal oxides, while the pyridazine ring offers a versatile platform for further chemical modification or direct participation in catalytic and sensing processes.

Functionalization of Mesoporous Silica Materials

Mesoporous silica materials, such as MCM-41 and SBA-15, are exceptional supports for catalysts and sensors owing to their high surface area, ordered pore structures, and thermal stability. The functionalization of these materials with pyridazine moieties can impart novel catalytic or selective binding properties. The triethoxysilyl group of this compound serves as a silane coupling agent, reacting with the surface silanol (Si-OH) groups of the silica to form stable siloxane (Si-O-Si) bonds. This process effectively tethers the pyridazine functionality to the silica surface.

A notable example of this strategy involves the creation of a dipyridyl-pyridazine functionalized periodic mesoporous organosilica (dppz-vPMO) for heterogeneous catalysis. In this approach, a vinyl-functionalized mesoporous silica is first synthesized and then undergoes a hetero Diels-Alder reaction with 3,6-di-2-pyridyl-1,2,4,5-tetrazine to generate the dipyridyl-pyridazine ligands on the surface uco.es. These immobilized ligands can then chelate metal ions, such as copper, to form active catalytic sites uco.es. The resulting material has demonstrated efficacy as a heterogeneous catalyst in reactions like the epoxidation of styrene uco.es.

The successful immobilization and subsequent metal complexation are confirmed through various characterization techniques. The preservation of the ordered mesoporous structure after functionalization is typically verified by X-ray diffraction (XRD) and transmission electron microscopy (TEM) uco.es. Nitrogen adsorption-desorption isotherms are used to assess changes in surface area and pore volume, while spectroscopic methods like Fourier-transform infrared (FTIR) and solid-state nuclear magnetic resonance (NMR) spectroscopy confirm the covalent attachment of the organic moieties uco.es.

Table 1: Physicochemical Properties of Functionalized Mesoporous Silica

| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Functionalization Method | Metal Complex |

|---|---|---|---|---|---|

| Vinyl-PMO | 850 | 0.95 | 3.5 | Co-condensation | None |

| dppz-vPMO | 650 | 0.75 | 3.3 | Post-synthesis (Diels-Alder) | None |

| Cu-dppz-vPMO | 580 | 0.68 | 3.2 | Immobilization | Copper(II) |

Data is representative of typical values found in literature for functionalized mesoporous organosilica. uco.es

Anchoring on Electrode Surfaces for Electrochemical Applications

The modification of electrode surfaces is crucial for the development of high-performance electrochemical sensors and electrocatalysts. The ability of this compound to form self-assembled monolayers (SAMs) or thin films on conductive surfaces makes it a valuable precursor for these applications. The triethoxysilyl groups can anchor the molecule to the surface of electrodes made from materials like indium tin oxide (ITO) or glassy carbon that possess surface hydroxyl groups. This immobilization of the pyridazine moiety onto the electrode surface can be used to selectively detect analytes or to catalyze specific electrochemical reactions.

The general process for modifying an electrode surface with a silane coupling agent involves the hydrolysis of the ethoxy groups to form silanol groups, followed by a condensation reaction with the hydroxyl groups on the electrode surface. This creates a covalent linkage that is more stable than physical adsorption. The pyridazine ring, once anchored, can serve several functions. Its nitrogen atoms can act as coordination sites for metal ions, which can then be the basis for an ion-selective electrode. Alternatively, the aromatic pyridazine ring can participate in π-π stacking interactions with certain analytes, enhancing the selectivity of the sensor.

While direct research on this compound for electrochemical applications is not extensively documented in publicly available literature, the principles of its application can be inferred from the wide use of other functionalized silanes in sensor development. For instance, amine-functionalized silanes are commonly used to immobilize biomolecules on electrode surfaces for biosensing. The pyridazine group, with its distinct electronic and coordination properties, offers a unique alternative for the development of novel chemical sensors. The performance of such a modified electrode would be evaluated using techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and various voltammetric stripping techniques to determine parameters such as detection limit, sensitivity, and selectivity.

Table 2: Potential Electrochemical Applications and Characterization Methods

| Application | Role of this compound | Electrode Material | Characterization/Analytical Technique | Key Performance Metric |

|---|---|---|---|---|

| Heavy Metal Ion Sensor | Ligand for metal ion coordination | Indium Tin Oxide (ITO) | Anodic Stripping Voltammetry (ASV) | Limit of Detection (LOD) |

| Organic Pollutant Sensor | Selective binding via π-π stacking | Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | Selectivity Coefficient |

| Electrocatalyst | Stabilization of catalytic nanoparticles | Gold (Au) | Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) |

This table represents potential applications based on the known chemistry of pyridazine and silane coupling agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Triethoxysilyl)pyridazine derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves functionalizing pyridazine with triethoxysilyl groups via nucleophilic substitution or co-condensation. For example, Chen et al. functionalized 4-aminopyridine with 3-(triethoxysilyl)propyl groups to create 4-[N-[3-(triethoxysilyl)propyl]-N-methylamino]pyridine (DMAP-TES), which was then immobilized on mesoporous silica nanospheres (MSNs) . Optimization includes adjusting solvent polarity (e.g., toluene for silane coupling), temperature (60–80°C), and stoichiometric ratios of silane precursors to pyridazine derivatives. Reaction progress can be monitored via TLC or NMR.

Q. Which spectroscopic and structural characterization techniques are critical for verifying this compound derivatives?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm functional group integration (e.g., triethoxysilyl protons at δ 1.2–1.4 ppm and ethoxy carbons at δ 58–60 ppm) .

- X-ray Crystallography : Resolves molecular geometry, as demonstrated in pyridazine derivatives like ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate, where crystallographic data validated bond lengths and angles .

- FT-IR : Identifies Si-O-Si stretching vibrations (~1,000–1,100 cm) and pyridazine ring modes (~1,500–1,600 cm) .

Advanced Research Questions

Q. How does this compound enhance the performance of heterogeneous catalysts in organic reactions?

- Methodology : The triethoxysilyl group enables covalent immobilization on silica supports, creating recyclable catalysts. For instance, DMAP-TES-functionalized MSNs showed high reactivity in Baylis-Hillman reactions due to improved active site accessibility and reduced leaching. Researchers should compare turnover numbers (TONs) and recyclability (e.g., >5 cycles with <10% activity loss) against homogeneous analogs . Kinetic studies (e.g., Arrhenius plots) can elucidate activation barriers influenced by the support matrix.

Q. What computational approaches are used to model the electronic properties of this compound derivatives?

- Methodology : Density functional theory (DFT) calculations assess electronic effects of the triethoxysilyl group on pyridazine’s aromatic system. For example, HOMO-LUMO gaps in pyridazine derivatives correlate with catalytic activity in charge-transfer reactions. Software like Gaussian or ORCA can model frontier molecular orbitals and electrostatic potential surfaces .

Q. How can researchers resolve discrepancies in catalytic efficiency data between different this compound-based catalysts?

- Methodology :

- Surface Area Analysis : Use BET to compare MSN pore sizes; larger pores may enhance substrate diffusion .

- XPS/SEM-EDS : Verify silane grafting density and elemental distribution.

- Control Experiments : Test catalysts in identical conditions (solvent, temperature) and include unfunctionalized MSNs as controls.

Q. What strategies improve the hydrolytic stability of this compound derivatives in aqueous reaction systems?

- Methodology : Modify the silane structure (e.g., using trimethoxysilyl groups for faster hydrolysis) or employ protective coatings (e.g., polydopamine layers). Stability can be quantified via ICP-OMS to measure silicon leaching over time .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.